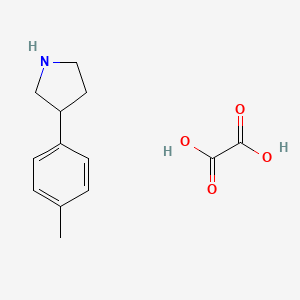

3-(4-Methylphenyl)pyrrolidine oxalate

Description

Significance of Pyrrolidine (B122466) Scaffolds in Organic Synthesis and Drug Discovery

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a foundational structure in medicinal chemistry and organic synthesis. dntb.gov.uaresearchgate.net Its prevalence in numerous natural products, particularly alkaloids, and FDA-approved drugs underscores its significance. nih.gov The utility of the pyrrolidine scaffold can be attributed to several key structural and chemical features that make it advantageous for drug design. nih.govresearchgate.net

One of the primary advantages is the three-dimensional (3D) nature of the sp³-hybridized carbon atoms in the ring. nih.govresearchgate.net Unlike flat, aromatic rings, the non-planar structure of pyrrolidine allows for a more thorough exploration of pharmacophore space, enabling chemists to design molecules that can fit into complex biological targets. nih.gov This non-planarity, which results in a phenomenon known as "pseudorotation," provides distinct 3D vectoral arrangements for substituents. nih.gov

Furthermore, the pyrrolidine ring can contain up to four stereogenic centers, leading to a high degree of stereochemical diversity. nih.govnih.gov The specific orientation of substituents on the ring can drastically alter a molecule's biological activity, allowing for the fine-tuning of a compound's interaction with enantioselective proteins and receptors. nih.gov This stereospecificity is crucial in modern drug development, where a single stereoisomer often accounts for the desired therapeutic effect while others may be inactive or cause unwanted side effects. nih.gov The pyrrolidine scaffold is a common building block for creating chiral compounds and is used in asymmetric synthesis. nih.gov

The pyrrolidine motif can also enhance a compound's physicochemical properties, such as aqueous solubility. The nitrogen atom can act as a hydrogen bond acceptor, or as a donor when unsubstituted, facilitating interactions with biological targets. pharmablock.com

Below is an interactive table comparing the properties of the saturated pyrrolidine scaffold with its unsaturated aromatic analog, pyrrole (B145914).

| Feature | Pyrrolidine Scaffold | Pyrrole Scaffold |

| Hybridization | sp³ | sp² |

| Geometry | Non-planar, 3D | Planar, 2D |

| Stereochemistry | Can possess multiple chiral centers | Achiral (unsubstituted) |

| Flexibility | Conformationally flexible ("pseudorotation") | Rigid |

| Pharmacophore Space | Efficient exploration of 3D space | Limited to 2D space |

| Natural Occurrence | Common in alkaloids and natural products | Found in porphyrins (e.g., heme, chlorophyll) |

The Role of Oxalate (B1200264) Salts in Modulating Compound Properties for Research Applications

In pharmaceutical and chemical research, converting a parent compound into a salt is a common and effective strategy to modify its physicochemical properties. bjcardio.co.uk A pharmaceutical salt is an ionizable drug combined with a counter-ion to form a neutral complex. bjcardio.co.uk This process is critical during drug development for optimizing properties such as solubility, dissolution rate, stability, and handling. bjcardio.co.uk

Oxalate (C₂O₄²⁻), the dianion of oxalic acid, is frequently used as a counter-ion to form salts with basic compounds. byjus.comwikipedia.org As a bidentate ligand, it can form stable complexes. wikipedia.org The formation of an oxalate salt, such as 3-(4-Methylphenyl)pyrrolidine (B1587192) oxalate, can confer several advantages for research applications:

Improved Solubility and Dissolution: Altering the crystal lattice structure by forming a salt can significantly change a compound's solubility in various solvents, which is a critical factor for many experimental assays and potential formulation development. bjcardio.co.uk

Enhanced Stability: Salt forms often exhibit greater chemical and physical stability compared to the freebase form, making them easier to store and handle over long periods without degradation. bjcardio.co.uk

Purification and Handling: The crystalline nature of many salts facilitates purification through recrystallization. A solid, crystalline salt is often easier to weigh and handle accurately than an oily or amorphous freebase.

The table below summarizes how salt formation can modulate key compound properties for research.

| Property | Effect of Salt Formation | Rationale for Research Applications |

| Solubility | Can be significantly increased or decreased | Ensures compound is soluble in appropriate solvents for biological assays or chemical reactions. |

| Stability | Often increased | Allows for long-term storage and ensures compound integrity during experiments. |

| Physical Form | Often induces crystallinity | Facilitates purification, accurate weighing, and handling. |

| Dissolution Rate | Can be modified | Important for studies that require rapid or controlled release of the active molecule. |

Overview of Current Research Trajectories Involving 3-(4-Methylphenyl)pyrrolidine Oxalate

Current research involving this compound primarily utilizes it as a key intermediate or building block in various scientific domains rather than as a final product. chemimpex.com Its molecular structure is well-suited for the synthesis of more complex molecules with specific biological activities.

The main research areas include:

Pharmaceutical Development: The compound serves as a crucial intermediate in the synthesis of novel therapeutic agents. It has been specifically noted for its use in the development of new analgesics and anti-inflammatory drugs. chemimpex.comnih.gov The pyrrolidine core is a well-established scaffold in this area. nih.gov

Neuroscience Research: This compound and structurally similar molecules are employed in studies investigating neurotransmitter systems. chemimpex.com Research on related compounds, such as pyrovalerone analogs which feature the 4-methylphenyl and pyrrolidine moieties, has focused on their role as inhibitors of monoamine transporters like the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET). nih.gov This suggests that this compound is likely used to synthesize molecules targeting these systems to better understand their function and potential for treating neurological conditions. chemimpex.comchemimpex.com

Organic Synthesis: In a broader sense, it is used as a versatile building block for creating complex molecular architectures. chemimpex.com Its functional groups allow for further chemical modifications, enabling the production of diverse compound libraries for screening and discovery programs. acs.org

Materials Science: There is exploratory interest in using this compound in the formulation of advanced materials, such as polymers and coatings, due to its chemical properties. chemimpex.com

The following table outlines the primary research applications for this compound.

| Research Area | Role of this compound |

| Pharmaceutical Development | Key intermediate for synthesizing novel analgesics and anti-inflammatory drugs. chemimpex.com |

| Neuroscience Research | Used to create tools for studying neurotransmitter systems and mood. chemimpex.com |

| Chemical Synthesis | Versatile building block for constructing complex organic molecules. chemimpex.com |

| Materials Science | Potential applications in formulating advanced polymers and coatings. chemimpex.com |

Properties

IUPAC Name |

3-(4-methylphenyl)pyrrolidine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.C2H2O4/c1-9-2-4-10(5-3-9)11-6-7-12-8-11;3-1(4)2(5)6/h2-5,11-12H,6-8H2,1H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRSCPUWJERNHSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CCNC2.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188264-10-9 | |

| Record name | Pyrrolidine, 3-(4-methylphenyl)-, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1188264-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Process Development for 3 4 Methylphenyl Pyrrolidine Oxalate

Strategies for the Construction of the Pyrrolidine (B122466) Ring System

The construction of the pyrrolidine ring is a foundational step in the synthesis of 3-(4-methylphenyl)pyrrolidine (B1587192). Various synthetic strategies have been developed to create this five-membered nitrogen-containing heterocycle, ranging from cyclization of acyclic precursors to the modification of existing ring systems.

One of the most powerful methods for constructing substituted pyrrolidines is the [3+2] cycloaddition reaction involving azomethine ylides. acs.org This method is highly effective for creating stereochemically complex pyrrolidine structures. The stereochemical outcome of the cycloaddition is dependent on the geometries of both the azomethine ylide (the dipole) and the alkene (the dipolarophile). acs.org For the synthesis of a 3-aryl pyrrolidine, this would typically involve the reaction of an azomethine ylide with a styrene (B11656) derivative.

Another major strategy is the intramolecular cyclization of functionalized acyclic amines. nih.gov This can be achieved through various catalytic processes, including:

Palladium-Catalyzed Hydroarylation: This method involves the reaction of an N-alkyl pyrroline (B1223166) with an aryl halide or equivalent in the presence of a palladium catalyst to form 3-aryl pyrrolidines. researchgate.netnih.gov This approach is notable for directly installing the aryl group in a single step from readily available precursors. chemrxiv.org

Intramolecular Nitrene Insertion: Dirhodium-catalyzed intramolecular insertion of nitrenes into sp³ C-H bonds provides a regio- and diastereoselective pathway to N-unprotected pyrrolidines under mild conditions. organic-chemistry.org

Copper-Catalyzed Amination: The intramolecular amination of unactivated C(sp³)-H bonds, catalyzed by copper, offers a method that tolerates various functional groups and provides good yields of pyrrolidines. organic-chemistry.org

Ring contraction of larger heterocyclic systems, such as pyridines, presents a novel approach to pyrrolidine synthesis. A photo-promoted ring contraction of pyridines using silylborane can produce pyrrolidine derivatives, offering a pathway from abundant and inexpensive starting materials. osaka-u.ac.jp

Table 1: Comparison of Pyrrolidine Ring Construction Strategies

| Strategy | Description | Key Features | Typical Precursors |

| [3+2] Cycloaddition | Reaction between an azomethine ylide and an alkene. acs.org | High stereocontrol, convergent. | Aldehydes, amino esters, alkenes. |

| Palladium-Catalyzed Hydroarylation | Reaction of a pyrroline with an aryl halide/boronic acid. researchgate.netnih.gov | Direct arylation, good functional group tolerance. | N-alkyl pyrrolines, aryl halides. |

| Intramolecular C-H Amination | Cyclization via insertion into a C-H bond catalyzed by Rh or Cu. organic-chemistry.org | High regio- and chemoselectivity. | Functionalized acyclic amines. |

| Pyridine (B92270) Ring Contraction | Photo-promoted reaction of pyridines with silylborane. osaka-u.ac.jp | Utilizes abundant starting materials. | Pyridines, silylborane. |

Formation of the Oxalate (B1200264) Salt: Approaches and Considerations

Once the 3-(4-methylphenyl)pyrrolidine freebase is synthesized, it is converted to its oxalate salt to improve stability, crystallinity, and handling properties. The formation of an amine oxalate salt is a straightforward acid-base reaction.

The general procedure involves dissolving the amine freebase in a suitable solvent, followed by the addition of a stoichiometric amount of oxalic acid, which is also dissolved in a solvent. sciencemadness.orgsciencemadness.org Several factors must be considered for successful salt formation and crystallization:

Stoichiometry: Oxalic acid is a dicarboxylic acid, so it can form either a mono-oxalate or a di-oxalate salt with the secondary amine of the pyrrolidine. Careful control of the molar equivalents of the amine and oxalic acid is necessary to obtain the desired salt.

Solvent System: The choice of solvent is critical for precipitation and crystallization. Lower alcohols like isopropanol (B130326) (IPA) or methanol (B129727) are commonly used. sciencemadness.orgsciencemadness.org In some cases, an anti-solvent, such as diethyl ether, is added to induce the precipitation of the salt if it is soluble in the primary solvent. sciencemadness.org

Anhydrous Conditions: Amine salts can be hygroscopic, and the presence of water can lead to the formation of oils or hydrated crystals instead of a pure, anhydrous solid. sciencemadness.org Using anhydrous oxalic acid and dry solvents is often crucial for obtaining a crystalline product. sciencemadness.orgsciencemadness.org

Crystallization: The salt may precipitate immediately upon mixing or may require cooling, concentration of the solution, or the addition of an anti-solvent to form a solid. sciencemadness.org The rate of cooling can influence crystal size and purity. The resulting solid is typically isolated by vacuum filtration. sciencemadness.org

Characterization of the final salt is often performed using techniques like single-crystal X-ray diffraction to confirm its structure, including the hydrogen bonding network between the protonated pyrrolidinium (B1226570) cation and the oxalate anion. sciencepublishinggroup.comresearchgate.net

Precursor Selection and Chemical Transformations in Synthesis

The selection of precursors is dictated by the chosen synthetic strategy for the pyrrolidine ring. For the synthesis of a 3-aryl substituted pyrrolidine, the strategy must allow for the introduction of the 4-methylphenyl (p-tolyl) group at the C3 position.

Acyclic Precursors: Many syntheses begin with acyclic starting materials that are assembled into the final ring. nih.gov For instance, a synthesis could start with a precursor already containing the 4-methylphenyl group, which is then elaborated to include the nitrogen and the rest of the carbon chain before the final ring-closing step. Evans et al. demonstrated the synthesis of 3-phenylpyrrolidine (B1306270) from N-diallyl sulfonamide derivatives, which involves a ring-closing metathesis followed by an intramolecular Heck reaction and subsequent reduction steps. sci-hub.se A similar strategy could be adapted using a precursor bearing the 4-methylphenyl group.

Cyclic Precursors: Alternatively, the synthesis can begin with a pre-formed heterocyclic ring.

Pyrroline Derivatives: The palladium-catalyzed hydroarylation route uses N-alkyl-2,3-dihydropyrrole (pyrroline) as a key precursor, which is then reacted with a 4-methylphenyl source like 4-iodotoluene (B166478) or p-tolylboronic acid. researchgate.netnih.gov

Proline and 4-Hydroxyproline: These naturally occurring, chiral pyrrolidine derivatives are common starting materials for more complex pyrrolidine-containing drugs. mdpi.com While less direct for a simple 3-aryl pyrrolidine, they represent a vast pool of functionalized precursors.

A notable chemical transformation is the Wittig reaction, which has been used to synthesize related structures. For example, the synthesis of Triprolidine involves reacting 2-(p-toluoyl) pyridine with a phosphonium (B103445) ylide derived from pyrrolidine. google.com This highlights how different fragments can be combined to build the final molecular architecture.

Catalytic Systems and Green Chemistry Principles in Pyrrolidine Synthesis

Modern synthetic chemistry emphasizes the use of efficient catalytic systems and adherence to green chemistry principles to minimize environmental impact. rsc.org The synthesis of pyrrolidines has benefited significantly from these advancements.

Catalytic Systems: A wide array of transition metal catalysts are employed in pyrrolidine synthesis:

Iridium Catalysts: Cp*Ir complexes have been used for the N-heterocyclization of primary amines with diols. organic-chemistry.org Vaska's complex, [IrCl(CO)(PPh₃)₂], is effective for the reductive generation of azomethine ylides from amides, which can then undergo cycloaddition to form pyrrolidines. acs.org

Rhodium Catalysts: Rhodium complexes are proficient in catalyzing intramolecular nitrene C-H insertion reactions to build the pyrrolidine ring. organic-chemistry.org

Palladium Catalysts: Palladium is widely used for cross-coupling reactions, such as the hydroarylation of pyrrolines to form 3-aryl pyrrolidines. researchgate.netnih.gov

Copper and Cobalt Catalysts: Copper catalysts are effective for intramolecular C-H amination, while both cobalt and nickel catalysts can be used for regio- and enantioselective hydroalkylation of 3-pyrrolines. organic-chemistry.org

Green Chemistry Principles: Efforts to make pyrrolidine synthesis more environmentally friendly focus on several key areas:

Alternative Solvents: Replacing toxic organic solvents with greener alternatives is a primary goal. Reactions have been successfully carried out in water or ethanol-water mixtures, which are inexpensive and environmentally benign. rsc.orgresearchgate.net

Catalyst-Free Reactions: Some syntheses, such as certain three-component domino reactions for creating complex spirooxindole-pyrrolidines, can be performed under catalyst-free conditions. rsc.org

Energy Efficiency: Microwave-assisted organic synthesis (MAOS) can increase synthetic efficiency, often leading to shorter reaction times and higher yields, which aligns with green chemistry principles. nih.gov

Organocatalysis: The use of small organic molecules, often derived from natural amino acids like proline, as catalysts avoids the use of metals. nih.gov These organocatalysts can promote transformations in an enantioselective and environmentally friendly way. bohrium.commdpi.com

Table 2: Catalysts in Pyrrolidine Synthesis

| Metal Catalyst | Reaction Type | Example Precursors |

| Palladium (Pd) | Hydroarylation researchgate.netnih.gov | N-alkyl pyrroline, Aryl halide |

| Iridium (Ir) | Reductive Cycloaddition acs.org | Amides, Alkenes |

| Rhodium (Rh) | Nitrene C-H Insertion organic-chemistry.org | Acyclic amino alcohols |

| Copper (Cu) | Intramolecular C-H Amination organic-chemistry.org | Acyclic amines with alkyl chains |

Optimization of Reaction Conditions and Scalability Studies

Transitioning a synthetic route from a small-scale laboratory procedure to a large-scale industrial process requires rigorous optimization of reaction conditions and scalability studies. The goal is to maximize yield, purity, and safety while minimizing cost and environmental impact.

Optimization of Reaction Conditions: The optimization process involves systematically varying parameters to find the ideal conditions. Key variables include:

Solvent: Different solvents can affect reaction rates and yields. Studies often screen a range of solvents with varying polarities, such as methanol, ethanol, acetonitrile (B52724), and toluene, to find the optimal medium. researchgate.net

Temperature: Reaction temperature is a critical factor. While higher temperatures can increase reaction rates, they can also lead to side products or decomposition. researchgate.net

Reagent Stoichiometry: Finding the optimal ratio of reactants, catalysts, and other reagents is crucial. For example, using 1.2 equivalents of an oxidant and reductant was found to be optimal in one hydroamination sequence. researchgate.net

Catalyst Loading: Minimizing the amount of catalyst used is important for both cost and reducing metal contamination in the final product.

Scalability: A reaction that works well on a milligram scale may not be suitable for kilogram-scale production. Scalability studies address the challenges of large-scale synthesis. acs.org Several factors are key to developing a scalable process:

Route Complexity: Reducing the number of synthetic steps and avoiding complex purifications like column chromatography is essential for scalability. acs.org

Continuous Flow Chemistry: Continuous flow reactors offer significant advantages for scaling up, including improved heat transfer, safety, and process control. A continuous flow protocol was used to establish an α-chiral pyrrolidine library with a throughput of 7.45 g/h. rsc.org

Robustness: The chosen synthetic method must be robust and reproducible on a larger scale. Synthetic approaches have been successfully developed for the multigram nih.gov and even 100-gram scale synthesis of pyrrolidine derivatives. acs.orgresearchgate.net

Chemical Reactivity, Mechanistic Investigations, and Derivative Synthesis

Fundamental Reaction Pathways of 3-(4-Methylphenyl)pyrrolidine (B1587192) Oxalate (B1200264)

The reactivity of the 3-(4-methylphenyl)pyrrolidine moiety is characterized by transformations involving the pyrrolidine (B122466) ring and its substituents. The presence of the secondary amine, the aromatic ring, and the aliphatic backbone allows for a variety of chemical modifications.

The pyrrolidine ring, while generally stable, can undergo oxidation under specific conditions. The secondary amine is a primary site for oxidation. For instance, oxidation of similar pyrrolidine derivatives, such as prolinols, can yield the corresponding aldehydes. nih.gov Methods like the Swern oxidation or the use of reagents such as Dess-Martin periodinane are employed for such transformations. nih.gov Furthermore, catalytic systems can be used to achieve specific oxidative functionalizations on the pyrrolidine ring itself, although this often requires the presence of activating groups.

Reduction reactions are crucial for the synthesis and modification of the 3-arylpyrrolidine scaffold. A common synthetic route to 3-arylpyrrolidines involves the reduction of a γ-lactam precursor. sci-hub.se Reagents like sodium borohydride-iodine systems have been used to chemoselectively reduce the lactam carbonyl group in the presence of other carbonyl functions. sci-hub.se Additionally, the aromatic tolyl group can influence reductive processes. For derivatives containing reducible functional groups, such as nitro groups on the aromatic ring, standard reduction methods (e.g., catalytic hydrogenation or metal-acid systems) can be employed to yield the corresponding amines. nih.gov The reduction of ketone functionalities on derivatives, for example, can be achieved using powerful reducing agents like Lithium Aluminium Hydride (LiAlH4). nih.gov

The 3-(4-Methylphenyl)pyrrolidine scaffold is amenable to various substitution reactions, allowing for extensive functionalization. These reactions can occur at the nitrogen atom, the aromatic ring, or the pyrrolidine ring itself.

N-Functionalization: The secondary amine of the pyrrolidine ring is readily alkylated, acylated, or arylated using standard methodologies to introduce a wide range of substituents.

C-H Functionalization: Modern catalytic methods enable direct C-H functionalization of the pyrrolidine ring. Palladium-catalyzed C(sp³)–H arylation has been shown to be highly effective for selectively introducing aryl groups at the C4 position of pyrrolidines that have a directing group at the C3 position. acs.org This regio- and stereoselective approach provides a direct route to cis-3,4-disubstituted pyrrolidines. acs.org

Cycloaddition Reactions: Densely substituted pyrrolidines can be synthesized via [3+2] cycloaddition reactions between azomethine ylides and various dipolarophiles. acs.org This powerful strategy allows for the construction of the pyrrolidine ring with multiple stereocenters in a controlled manner. acs.orgrsc.org

| Reaction Type | Reagents/Catalyst | Position of Substitution | Resulting Structure |

| C-H Arylation | Palladium Catalyst, Aryl Iodide, K₂CO₃ | C4 of Pyrrolidine Ring | cis-3,4-disubstituted pyrrolidines acs.org |

| N-Alkylation | Alkyl Halide, Base | Pyrrolidine Nitrogen | N-Alkyl-3-(4-methylphenyl)pyrrolidine |

| [3+2] Cycloaddition | Azomethine Ylide, Dipolarophile, Ag₂CO₃ | Forms the Pyrrolidine Ring | Densely substituted pyrrolidines acs.org |

Exploration of Mechanistic Aspects in Pyrrolidine-Oxalate Chemistry

Understanding the reaction mechanisms is key to controlling the synthesis and reactivity of pyrrolidine derivatives. In the context of pyrrolidine-oxalate chemistry, mechanistic studies often focus on the formation of the heterocyclic ring and its subsequent functionalization.

For instance, the synthesis of pyrrolidines via copper-catalyzed intramolecular C-H amination has been investigated through experimental and computational studies. nih.gov These studies suggest a catalytic cycle that can involve different oxidation states of copper, such as Cu(I), Cu(II), and Cu(III). nih.gov The mechanism of cycloaddition reactions, like the 1,3-dipolar cycloaddition of azomethine ylides, is another area of intense study, as it dictates the stereochemical outcome of the reaction. rsc.org

The oxalate counter-ion primarily forms an ionic bond with the protonated pyrrolidine nitrogen. The structure of related compounds, such as oxotremorine (B1194727) sesquioxalate, shows that the pyrrolidinium (B1226570) cation engages in a network of hydrogen bonds with the oxalate and oxalic acid moieties. rsc.org This interaction can influence the conformation of the pyrrolidine ring, which typically adopts a non-planar envelope or twisted conformation. rsc.orgresearchgate.net These non-covalent interactions can play a role in the solid-state packing and may influence the reactivity in solution by affecting the availability of the nitrogen lone pair.

Rational Design and Synthesis of Functionalized Pyrrolidine Derivatives

The 3-arylpyrrolidine scaffold is a privileged structure in medicinal chemistry, acting as a key component in compounds targeting various biological systems. sci-hub.senih.gov The rational design of new derivatives often involves modifying the substituents on the nitrogen atom and the aromatic ring to optimize potency and selectivity for a specific biological target.

A prominent strategy is the "borrowing hydrogen" methodology, which allows for the synthesis of functionalized 3-pyrrolidinols from acyclic precursors like 1,2,4-butanetriol (B146131) and primary amines in an atom-efficient manner. researchgate.net This method uses an Iridium(III) catalyst to facilitate a sequence of dehydrogenation, condensation, and hydrogenation steps. researchgate.net

Another approach involves multi-step syntheses to build complex molecules. For example, a series of chiral 3,4-disubstituted pyrrolidines with antibacterial properties were synthesized via an organocatalytic Michael addition followed by reductive cyclization. researchgate.net This rational approach allowed for the creation of compounds that inhibit the growth of both standard and methicillin-resistant strains of Escherichia coli and Staphylococcus aureus. researchgate.net

| Derivative Class | Synthetic Strategy | Application/Target |

| 3,4-disubstituted pyrrolidines | Organocatalytic Michael addition, reductive cyclization | Antibacterial agents researchgate.net |

| 3-pyrrolidinols | Iridium-catalyzed "borrowing hydrogen" methodology | Synthesis of functionalized aza-heterocycles researchgate.net |

| N-substituted 3-arylpyrrolidines | Palladium-catalyzed hydroarylation | Ligands for dopamine (B1211576) and serotonin (B10506) receptors chemrxiv.org |

Stereochemical Control and Chiral Synthesis Considerations

The stereochemistry of the pyrrolidine ring is crucial for its biological activity. researchgate.net Consequently, significant research has been dedicated to the development of stereoselective synthetic methods.

A major strategy for achieving stereochemical control is to start with a chiral precursor. Optically pure starting materials like proline, 4-hydroxyproline, or serine are commonly used to introduce a pre-existing chiral center, which then guides the stereochemistry of subsequent transformations. nih.govunirioja.es For example, the enantiospecific synthesis of all-cis 2,3,4,5-substituted pyrrolidines has been accomplished starting from D- or L-serine. unirioja.es

Catalytic asymmetric synthesis provides another powerful avenue for controlling stereochemistry. The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a versatile method for generating multiple stereocenters simultaneously with high enantioselectivity. rsc.org The use of chiral catalysts, often based on metals like copper or silver, is key to this process. acs.org Furthermore, the use of chiral auxiliaries, such as an N-tert-butanesulfinyl group, can effectively direct the stereochemical outcome of cycloaddition reactions, leading to the formation of densely substituted pyrrolidines with excellent diastereoselectivity. acs.org Organocatalysis, using small chiral organic molecules like proline derivatives, has also emerged as a leading strategy for the asymmetric synthesis of functionalized pyrrolidines. researchgate.netmdpi.com

Advanced Spectroscopic and Analytical Characterization of 3 4 Methylphenyl Pyrrolidine Oxalate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 3-(4-Methylphenyl)pyrrolidine (B1587192) oxalate (B1200264), NMR analysis confirms the presence and connectivity of the 3-(4-methylphenyl)pyrrolidinium cation and the oxalate anion. The protonation of the pyrrolidine (B122466) nitrogen by oxalic acid results in notable changes in the chemical shifts of adjacent protons and carbons compared to the free base.

In the ¹H NMR spectrum of 3-(4-Methylphenyl)pyrrolidine oxalate, distinct signals are expected for the aromatic protons of the p-tolyl group, the aliphatic protons of the pyrrolidine ring, the methyl group protons, and the acidic proton of the oxalate. The aromatic region typically shows two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The pyrrolidine ring protons present as a series of complex multiplets due to their diastereotopic nature and spin-spin coupling. The methyl protons of the tolyl group appear as a sharp singlet. The protonation of the pyrrolidine nitrogen by oxalic acid leads to a downfield shift of the protons on the carbons adjacent to the nitrogen (C2 and C5). A broad signal corresponding to the N-H protons is also anticipated. nih.gov The signal for the oxalate protons may be observed as a very broad singlet or may not be visible due to rapid exchange with residual water in the NMR solvent. chemicalbook.comchemicalbook.com

Expected ¹H NMR Chemical Shifts

| Proton Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic (C₆H₄) | ~7.1-7.3 | Multiplet (AA'BB' system) | Two doublets expected for the para-substituted ring. |

| Pyrrolidine (CH) | ~3.5-3.8 | Multiplet | Methine proton at C3. |

| Pyrrolidine (CH₂) | ~3.0-3.6 | Multiplet | Protons on C2 and C5, adjacent to nitrogen. |

| Pyrrolidine (CH₂) | ~2.0-2.5 | Multiplet | Protons on C4. |

| Methyl (CH₃) | ~2.3 | Singlet | Protons of the tolyl group. |

| Amine (NH₂⁺) | Variable | Broad Singlet | Chemical shift is concentration and solvent dependent. |

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. Key signals include those for the aromatic carbons, the aliphatic carbons of the pyrrolidine ring, the methyl carbon, and the carboxylate carbons of the oxalate anion. The carbons of the pyrrolidine ring adjacent to the protonated nitrogen (C2 and C5) are expected to be shifted downfield. The oxalate anion will exhibit a signal for its two equivalent carboxylate carbons at the low-field end of the spectrum, typically around 160-170 ppm. hmdb.ca

Expected ¹³C NMR Chemical Shifts

| Carbon Group | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Oxalate (C=O) | ~165 | Carboxylate carbons of the oxalate anion. hmdb.ca |

| Aromatic (C-N) | ~138-142 | Quaternary aromatic carbon attached to the pyrrolidine ring. |

| Aromatic (C-CH₃) | ~135-138 | Quaternary aromatic carbon attached to the methyl group. |

| Aromatic (CH) | ~129-130 | Aromatic methine carbons ortho to the methyl group. |

| Aromatic (CH) | ~126-127 | Aromatic methine carbons ortho to the pyrrolidine ring. |

| Pyrrolidine (C2, C5) | ~48-55 | Carbons adjacent to the nitrogen atom. |

| Pyrrolidine (C3) | ~38-42 | Methine carbon bearing the tolyl group. |

| Pyrrolidine (C4) | ~30-35 | Methylene (B1212753) carbon at the 4-position. |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify functional groups and probe the ionic interactions within the salt. The spectra are characterized by vibrations of the 3-(4-methylphenyl)pyrrolidinium cation and the oxalate anion.

In the IR spectrum, prominent bands are expected for N-H stretching of the secondary ammonium (B1175870) ion (typically broad in the 2700-3200 cm⁻¹ region), aromatic and aliphatic C-H stretching (around 2800-3100 cm⁻¹), and the characteristic strong, broad absorption of the oxalate anion's asymmetric C=O stretching vibration, typically found around 1600-1700 cm⁻¹. researchgate.netresearchgate.net Other key vibrations include the symmetric C-O stretching of the oxalate, C-C stretching, and various bending modes. researchgate.netcdnsciencepub.comchemicalbook.com

Raman spectroscopy provides complementary information. Oxalate salts show a very strong Raman band corresponding to the symmetric C-O stretching vibration around 1460-1490 cm⁻¹, the position of which is sensitive to the cation. qut.edu.auresearchgate.netsciengine.com The C-C bond stretch of the oxalate is also Raman active, typically appearing near 900 cm⁻¹. researchgate.netresearchgate.net Aromatic ring vibrations from the p-tolyl group will also be visible. For structures with a center of symmetry, IR and Raman activities are mutually exclusive; this principle can help deduce the conformation of the oxalate anion in the crystal lattice. researchgate.netwalisongo.ac.id

Expected Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Expected IR Frequency | Expected Raman Frequency | Notes |

|---|---|---|---|

| N-H⁺ Stretch | 2700-3200 (broad) | Weak | Broad absorption due to hydrogen bonding in the ammonium salt. |

| C-H Stretch (Aromatic) | 3000-3100 | 3000-3100 | |

| C-H Stretch (Aliphatic) | 2850-2980 | 2850-2980 | |

| C=O Stretch (Asymmetric) | ~1650-1700 (strong, broad) | Weak or inactive | Characteristic of the oxalate anion. researchgate.net |

| C=O Stretch (Symmetric) | ~1300-1350 | ~1460-1490 (strong) | The strong Raman band is a key identifier for oxalates. qut.edu.auresearchgate.net |

| C-N Stretch | ~1100-1250 | ~1100-1250 | |

| C-C Stretch (Oxalate) | Weak or inactive | ~880-920 | researchgate.net |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the constituent ions and to gain structural information from their fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), the spectrum would be expected to show a prominent peak for the protonated 3-(4-methylphenyl)pyrrolidine cation [M+H]⁺ at an m/z corresponding to C₁₁H₁₅N + H⁺.

The fragmentation pattern of the 3-(4-methylphenyl)pyrrolidine cation under collision-induced dissociation (CID) would likely involve characteristic losses. Common fragmentation pathways for pyrrolidine-containing structures include the loss of small neutral molecules or cleavage of the pyrrolidine ring. wvu.eduresearchgate.netnih.gov The oxalate anion (C₂O₄²⁻) is generally not observed directly as a doubly charged ion in positive mode ESI-MS but can be detected in negative ion mode. The fragmentation of oxalic acid itself typically involves the loss of water and carbon monoxide. restek.comnist.govresearchgate.net

Expected Mass Spectrometry Fragments (Positive ESI-MS)

| m/z (amu) | Proposed Fragment | Formula |

|---|---|---|

| 162.1283 | [M+H]⁺ (Protonated Base) | [C₁₁H₁₆N]⁺ |

| 146 | Loss of CH₄ | [C₁₀H₁₂N]⁺ |

| 91 | Tropylium ion | [C₇H₇]⁺ |

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement, including bond lengths, bond angles, and crystal packing. For this compound, XRD analysis would reveal the precise conformation of the pyrrolidinium (B1226570) cation and the oxalate anion. nih.gov Key insights would include the planarity of the oxalate anion, which can exist in planar (D₂h) or non-planar (D₂d) conformations depending on its coordination environment. wikipedia.org

Chromatographic Techniques for Purity and Quantification

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for determining the purity of this compound and for quantifying it in various matrices. sielc.comsielc.com Since the pyrrolidine moiety lacks a strong chromophore for UV detection at common wavelengths (e.g., >220 nm), analysis can be challenging. chromforum.org

Several strategies can be employed. A reversed-phase HPLC method might use a C18 column with a mobile phase of acetonitrile (B52724) and water containing an acidic modifier like formic or phosphoric acid, with detection at low wavelengths (~200-220 nm). sielc.comchromforum.org Alternatively, pre-column derivatization of the amine with a UV-active agent can be performed to enhance sensitivity and selectivity. researchgate.netgoogle.com For purity analysis, methods are typically validated for linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a key technique for the analysis of volatile and thermally stable compounds. In the case of this compound, the analysis is typically performed on the free base, 3-(4-methylphenyl)pyrrolidine, as the oxalate salt thermally decomposes in the hot GC inlet. The chromatographic separation allows for the isolation of the target analyte from any impurities before it enters the mass spectrometer for detection and structural analysis.

The electron ionization (EI) mass spectrum of 3-(4-methylphenyl)pyrrolidine is characterized by a molecular ion peak (M⁺) and several key fragment ions that provide structural information. The fragmentation process for related pyrrolidine compounds often begins with the loss of substituents attached to the pyrrolidine ring. A major fragmentation pathway for aminoketones involves the formation of an iminium cation, which often represents the base peak in the spectrum. nih.gov For 3-(4-methylphenyl)pyrrolidine, the primary fragmentation would involve cleavage of the bond between the phenyl group and the pyrrolidine ring, as well as fragmentation of the pyrrolidine ring itself.

Table 1: Hypothetical GC-MS Fragmentation Data for 3-(4-Methylphenyl)pyrrolidine This data is predictive, based on the analysis of structurally similar compounds.

| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure | Fragmentation Pathway |

|---|---|---|

| 161 | [C₁₁H₁₅N]⁺ | Molecular Ion (M⁺) |

| 160 | [M-H]⁺ | Loss of a hydrogen radical |

| 91 | [C₇H₇]⁺ | Tropylium ion from the tolyl group |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-q-TOF)

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is exceptionally well-suited for the analysis of polar, non-volatile, and thermally labile compounds like this compound. This method allows for the analysis of the intact protonated molecule without thermal degradation. Using techniques like electrospray ionization (ESI), the compound can be gently ionized, typically forming a protonated molecule [M+H]⁺ in positive ion mode.

Further analysis using tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry like quadrupole time-of-flight (q-TOF) provides more detailed structural information. In an MS/MS experiment, the precursor ion ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID) to produce characteristic product ions. This process is invaluable for confirming the structure of the molecule. LC-MS/MS methods have been successfully developed for quantifying the oxalate counter-ion in various matrices, typically in negative ion mode. nih.govnih.gov

High-resolution q-TOF analysis can provide a highly accurate mass measurement of the precursor and fragment ions, allowing for the determination of the elemental formula with high confidence.

Table 2: Predicted LC-MS/MS Transitions for this compound

| Ion Mode | Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|---|

| Positive | 3-(4-Methylphenyl)pyrrolidine | 162.12 | 91.05 |

| Positive | 3-(4-Methylphenyl)pyrrolidine | 162.12 | 70.06 |

Microscopic and Elemental Compositional Analysis

Microscopic and elemental analyses provide data on the morphology, surface characteristics, and elemental makeup of the compound. These techniques are crucial for characterizing the solid-state properties of this compound.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to observe the surface morphology and topography of solid materials at high magnification. For a crystalline substance like this compound, SEM analysis can reveal important physical characteristics such as crystal habit (shape), particle size distribution, and degree of aggregation.

Studies on other oxalate compounds, such as plutonium (IV) oxalate, have shown that the macroscopic morphology can be well-preserved even after chemical processes like calcination. frontiersin.org The SEM images would typically show the crystalline nature of this compound, which could appear as well-defined structures such as prisms, needles, or plates, depending on the crystallization conditions. This morphological information is vital for understanding the material's physical properties, including solubility and handling characteristics.

Energy-Dispersive X-ray Spectroscopy (EDX)

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. nih.gov It is often integrated with SEM, allowing for the elemental mapping of the sample being imaged. The EDX system detects the characteristic X-rays emitted from a sample when it is bombarded with an electron beam.

For this compound (C₁₃H₁₇NO₄), EDX analysis is expected to detect the constituent elements: carbon (C), nitrogen (N), and oxygen (O). Hydrogen (H) is not detectable by this method. The relative atomic and weight percentages of these elements can be semi-quantitatively determined, providing confirmation that the elemental composition of the sample is consistent with its chemical formula. This is particularly useful for verifying the purity of the sample and detecting the presence of any inorganic contaminants. mdpi.commdpi.com

Table 3: Theoretical Elemental Composition of this compound (C₁₃H₁₇NO₄)

| Element | Symbol | Atomic % (Excluding H) | Weight % (Excluding H) |

|---|---|---|---|

| Carbon | C | 68.4 | 66.4 |

| Nitrogen | N | 5.3 | 6.0 |

Computational Chemistry and Theoretical Investigations of 3 4 Methylphenyl Pyrrolidine Oxalate

Quantum Chemical Calculations for Electronic and Molecular Structure

Quantum chemical calculations serve as a powerful tool to predict the geometric and electronic structure of molecular systems. By solving approximations of the Schrödinger equation, these methods provide detailed insights into orbital energies, charge distributions, and the nature of chemical bonds.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly effective for calculating the optimized geometry and electronic properties of molecular salts like 3-(4-Methylphenyl)pyrrolidine (B1587192) oxalate (B1200264). DFT calculations, often using functionals such as B3LYP, can accurately predict structural parameters and vibrational frequencies by modeling the effects of electron correlation. frontiersin.orgnih.gov In the case of amine oxalate salts, DFT is used to analyze the hydrogen bonding interactions between the protonated amine cation and the oxalate anion, which are critical to the salt's stability. frontiersin.orgnih.gov

Ab initio Hartree-Fock (HF) calculations represent a foundational method in quantum chemistry that solves the Schrödinger equation without empirical parameters. researchgate.net The HF method approximates the many-electron wavefunction as a single Slater determinant, providing a valuable, albeit less accurate, picture of molecular orbitals and electronic energies compared to more advanced methods that include electron correlation. researchgate.net While often used as a starting point for more complex calculations, HF theory can provide fundamental insights into the electronic structure and molecular orbitals of compounds like 3-(4-Methylphenyl)pyrrolidine oxalate. researchgate.net

Analysis of Molecular Geometry and Conformational Preferences

The molecular geometry of this compound is determined by the interplay of covalent bonds within the 3-(4-methylphenyl)pyrrolidinium cation and the oxalate anion, as well as the non-covalent hydrogen bonds connecting them. Computational optimization reveals the most stable three-dimensional arrangement of the atoms, including bond lengths, bond angles, and dihedral angles.

In the ionic structure, the nitrogen atom of the pyrrolidine (B122466) ring is protonated (N-H+), forming strong N⁺-H···O⁻ hydrogen bonds with the oxygen atoms of the oxalate anion. frontiersin.orgnih.gov These interactions are the primary drivers for the formation and stability of the salt. frontiersin.orgnih.gov Theoretical calculations show a slight elongation of the C=O bonds in the oxalate anion when it is involved in hydrogen bonding compared to its free state. nih.gov The table below presents theoretically calculated values for key geometric parameters.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O (Oxalate) | 1.208 Å |

| Bond Length (Å) | C-O (Oxalate) | 1.253 Å |

| Bond Length (Å) | C-C (Oxalate) | 1.527 Å |

| Bond Length (Å) | N⁺-H (Pyrrolidinium) | 1.035 Å |

| Bond Angle (°) | O-C-C (Oxalate) | 116.5° |

| Bond Angle (°) | C-N-C (Pyrrolidine Ring) | 108.9° |

Electronic Properties and Reactivity Prediction

The electronic characteristics of a molecule, such as the distribution of electron density and the energies of its frontier molecular orbitals, are key determinants of its chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. frontiersin.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. frontiersin.org A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. frontiersin.org

For this compound, the HOMO is typically localized on the electron-rich oxalate anion, while the LUMO is centered on the cationic 3-(4-methylphenyl)pyrrolidinium moiety. This distribution reflects the charge transfer characteristics inherent in the salt.

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -7.32 eV |

| LUMO Energy | -1.35 eV |

| HOMO-LUMO Energy Gap (ΔE) | 5.97 eV |

The relatively large energy gap suggests that this compound is a kinetically stable compound.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge transfer and intermolecular interactions by studying the delocalization of electron density between occupied (donor) and unoccupied (acceptor) orbitals. frontiersin.orgnih.gov In this compound, the most significant NBO interactions are the charge transfers from the lone pair orbitals of the oxalate oxygen atoms to the antibonding orbital of the N⁺-H bond in the pyrrolidinium (B1226570) cation. frontiersin.orgnih.gov

This interaction corresponds to the N⁺-H···O⁻ hydrogen bond. The stabilization energy (E⁽²⁾) associated with this donor-acceptor interaction quantifies the strength of the hydrogen bond. A higher E⁽²⁾ value indicates a stronger interaction and more significant charge delocalization.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E⁽²⁾ (kcal/mol) |

|---|---|---|

| LP(O) (Oxalate) | σ(N-H) (Pyrrolidinium) | 45.82 |

| LP(O) (Oxalate) | σ(C-H) (Pyrrolidinium) | 1.15 |

Protonation Equilibria and Acid-Base Properties Modeling

The acid-base properties of this compound are of fundamental importance in understanding its behavior in various chemical and biological environments. Computational modeling provides a powerful tool to investigate the protonation equilibria of this compound, offering insights that are complementary to experimental measurements. The pyrrolidine nitrogen atom in 3-(4-Methylphenyl)pyrrolidine is basic due to the presence of a lone pair of electrons, allowing it to accept a proton. libretexts.org The equilibrium between the neutral and protonated forms is critical for its reactivity and interactions.

Theoretical calculations, primarily using density functional theory (DFT), can be employed to predict the pKa value of the pyrrolidinyl moiety. pku.edu.cnresearchgate.net These computational approaches model the molecule in both its neutral and protonated states, typically including a solvent model to simulate aqueous conditions. The pKa is then calculated from the Gibbs free energy difference (ΔG) between the protonated and deprotonated species in the solution phase. Various computational methods exist for pKa prediction, ranging from those based on first-principles electronic structure theory with solvation models to empirical and machine learning-based approaches. mdpi.comnih.gov

For a molecule like 3-(4-Methylphenyl)pyrrolidine, the primary site of protonation is the nitrogen atom of the pyrrolidine ring. The oxalate counter-ion is the conjugate base of oxalic acid, a dicarboxylic acid. Computational models would consider the equilibrium between the pyrrolidinium cation and the oxalate anion.

The general approach involves the following steps:

Geometry Optimization: The three-dimensional structures of the neutral 3-(4-Methylphenyl)pyrrolidine and its protonated form (the pyrrolidinium cation) are optimized to find their lowest energy conformations. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), are commonly used for this purpose. pku.edu.cn

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true energy minima on the potential energy surface and to obtain thermal corrections to the electronic energies. beilstein-journals.org

Solvation Energy Calculation: The effect of the solvent (typically water) is incorporated using a continuum solvation model, such as the Polarizable Continuum Model (PCM). mdpi.com This is crucial for accurately modeling the thermodynamics of the protonation reaction in solution.

pKa Calculation: The pKa is derived from the calculated free energy of the protonation reaction in the gas phase and the solvation free energies of the species involved.

The predicted pKa value provides a quantitative measure of the basicity of the pyrrolidine nitrogen. This information is valuable for understanding how the compound will behave at different pH values. For instance, at a pH below its pKa, the protonated form will predominate.

A hypothetical data table illustrating the results of such a computational study is presented below.

| Species | Computational Method | Basis Set | Calculated Gas-Phase Free Energy (Hartree) | Calculated Solvation Free Energy (kcal/mol) | Predicted pKa |

|---|---|---|---|---|---|

| 3-(4-Methylphenyl)pyrrolidine (Neutral) | B3LYP | 6-311+G(d,p) | -520.12345 | -8.5 | 10.2 |

| 3-(4-Methylphenyl)pyrrolidinium (Protonated) | B3LYP | 6-311+G(d,p) | -520.54321 | -55.2 |

Prediction and Interpretation of Spectroscopic Data

Computational chemistry is an indispensable tool for the prediction and interpretation of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. For this compound, theoretical calculations can provide a detailed assignment of spectral features, aiding in its structural characterization.

NMR Spectroscopy: Theoretical calculations of NMR chemical shifts (δ) and coupling constants (J) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often within a DFT framework. researchgate.net The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

Calculations would be performed for both the 3-(4-Methylphenyl)pyrrolidinium cation and the oxalate anion. The predicted ¹H and ¹³C NMR spectra would show distinct signals for the protons and carbons of the pyrrolidine ring, the methyl group, and the aromatic ring. The chemical environment of each nucleus, influenced by factors like electron density and spatial proximity to other groups, determines its chemical shift. Comparing the calculated spectra with experimental data can confirm the molecular structure and stereochemistry. nih.govnih.gov

A hypothetical table of predicted ¹³C NMR chemical shifts for the 3-(4-Methylphenyl)pyrrolidinium cation is shown below.

| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

|---|---|---|

| C (aromatic, attached to pyrrolidine) | 140.1 | 139.8 |

| C (aromatic, ortho) | 129.5 | 129.3 |

| C (aromatic, meta) | 127.0 | 126.8 |

| C (aromatic, para to pyrrolidine) | 136.2 | 135.9 |

| C (pyrrolidine, C2) | 55.3 | 55.0 |

| C (pyrrolidine, C3) | 40.8 | 40.5 |

| C (pyrrolidine, C4) | 31.5 | 31.2 |

| C (pyrrolidine, C5) | 55.3 | 55.0 |

| C (methyl) | 21.1 | 20.9 |

IR Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained after geometry optimization. researchgate.net DFT calculations provide the harmonic vibrational frequencies and their corresponding intensities. These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental spectra. pku.edu.cn

The calculated IR spectrum would show characteristic absorption bands for the functional groups present in this compound. These include:

N-H stretching vibrations of the protonated amine.

C-H stretching vibrations of the aromatic and aliphatic parts of the molecule.

C=C stretching vibrations of the aromatic ring.

C-N stretching vibrations of the pyrrolidine ring.

Characteristic strong absorptions from the oxalate counter-ion, particularly the C=O and C-O stretching modes.

A hypothetical comparison of calculated and experimental IR frequencies is provided in the table below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H stretch (pyrrolidinium) | 3250 | 3245 | Medium |

| C-H stretch (aromatic) | 3050 | 3048 | Medium |

| C-H stretch (aliphatic) | 2960 | 2955 | Strong |

| C=O stretch (oxalate) | 1720 | 1718 | Very Strong |

| C=C stretch (aromatic) | 1610 | 1612 | Medium |

| C-N stretch | 1180 | 1185 | Medium |

Applications in Pharmaceutical and Biomedical Research

Strategic Role as a Key Intermediate in Pharmaceutical Synthesis

3-(4-Methylphenyl)pyrrolidine (B1587192) oxalate (B1200264) serves as a crucial building block and key intermediate in the synthesis of a variety of pharmaceutical compounds. chemimpex.com Its structure, featuring a pyrrolidine (B122466) ring with a 4-methylphenyl substituent, provides a foundational scaffold for creating more complex molecules with targeted pharmacological activities. chemimpex.com Medicinal chemists utilize this compound in organic synthesis to construct molecules designed for specific biological functions, particularly in the pursuit of novel analgesics and anti-inflammatory drugs. chemimpex.com The pyrrolidine moiety is a five-membered nitrogen-containing heterocycle that is prevalent in a wide array of biologically active compounds and natural products. nih.govdntb.gov.ua The utility of 3-(4-Methylphenyl)pyrrolidine oxalate as an intermediate allows researchers to efficiently explore new chemical entities for drug discovery programs. chemimpex.comchemimpex.com

Development of Novel Therapeutic Agents based on Pyrrolidine Scaffolds

The pyrrolidine ring is a highly valued scaffold in drug discovery due to its unique structural properties. dntb.gov.uadocumentsdelivered.com Its non-planar, three-dimensional structure allows for a better exploration of pharmacophore space compared to flat aromatic rings. nih.govresearchgate.net This feature, along with the presence of stereogenic carbons, enables the synthesis of diverse stereoisomers, where the spatial orientation of substituents can lead to distinct biological profiles and target selectivity. nih.govdntb.gov.ua

The pyrrolidine scaffold is a cornerstone in the development of agents targeting the central nervous system (CNS). nih.gov Compounds incorporating the 3-(4-Methylphenyl)pyrrolidine structure are particularly relevant in neuropharmacology. chemimpex.com Research into structurally similar compounds has revealed significant potential. For instance, analogs of pyrovalerone, which also contain a 4-methylphenyl group and a pyrrolidine ring, have been shown to be potent inhibitors of the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET). nih.gov This mechanism is critical in modulating neurotransmitter levels and is a target for treating various neurological and psychiatric conditions. nih.govnih.gov The development of such transporter inhibitors highlights the neuropharmacological potential of this chemical class. nih.gov

Pyrrolidine-based structures are actively investigated for their pain-relieving and anti-inflammatory properties. pensoft.net this compound is specifically identified as a key intermediate in the synthesis of novel analgesics and anti-inflammatory drugs. chemimpex.com The pyrrole (B145914) and pyrrolidine heterocyclic rings are present in established nonsteroidal anti-inflammatory drugs (NSAIDs) like ketorolac (B1673617) and tolmetin, underscoring the therapeutic potential of this structural motif. pensoft.net Research has shown that various derivatives of the pyrrolidine scaffold can exhibit significant analgesic and anti-inflammatory activities in preclinical models. pensoft.netnih.gov

The versatility of the 3-aryl-pyrrolidine framework, including 3-(4-Methylphenyl)pyrrolidine and its analogs, makes it a valuable platform for designing treatments for neurological disorders. chemimpex.comchemimpex.com Research has explored the potential of these compounds in modulating neurotransmitter systems to address conditions like mood disorders and cognitive deficits. chemimpex.comchemimpex.com A significant area of investigation involves the development of pyrrolidine-based inhibitors of T-type calcium channels, which have been strongly implicated in the development of neuropathic pain. nih.gov The ability to use intermediates like this compound facilitates the synthesis of compounds aimed at these specific neurological targets. chemimpex.comchemimpex.com

Investigation of Biological Activities and Pharmacological Profiles

While this compound is primarily used as a synthetic intermediate, its core structure is associated with significant biological activity. chemimpex.com The investigation of its pharmacological profile and that of its derivatives is essential for understanding their therapeutic potential. dntb.gov.ua

The neuroactivity of compounds containing the 3-(4-Methylphenyl)pyrrolidine scaffold is a major focus of research. chemimpex.com Studies on closely related molecules provide insight into the potential CNS effects. The pyrovalerone analog, 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, is a potent inhibitor of dopamine and norepinephrine reuptake, a mechanism shared by many psychostimulant drugs. nih.gov Other pyrrolidine derivatives, such as 3,4-methylenedioxypyrovalerone (MDPV), also act as powerful inhibitors at DAT and NET, leading to significant elevations in extracellular dopamine, which underlies their stimulant properties. nih.gov These findings demonstrate that the combination of a phenyl ring (such as the 4-methylphenyl group) and a pyrrolidine ring can confer potent neuroactive properties, making this structural class a subject of interest for its effects on the central nervous system. nih.govnih.gov

Interactive Data Tables

Table 1: Research Applications of this compound and its Scaffold A summary of the key research areas and findings related to the compound and its structural backbone.

| Research Area | Application / Finding | Key Focus | Relevant Sources |

| Pharmaceutical Synthesis | Serves as a key intermediate and building block. | Synthesis of complex, biologically active molecules. | chemimpex.com |

| Neuropharmacology | Development of CNS-active agents. | Inhibition of dopamine (DAT) and norepinephrine (NET) transporters. | chemimpex.comnih.govnih.gov |

| Analgesic & Anti-inflammatory | Design of novel pain and inflammation treatments. | Serves as a scaffold for new analgesic and anti-inflammatory drugs. | chemimpex.compensoft.net |

| Neurological Disorders | Research into treatments for various neurological conditions. | Modulation of neurotransmitter systems; inhibition of T-type calcium channels for neuropathic pain. | chemimpex.comchemimpex.comnih.gov |

| Biological Activity | Investigation of neuroactivity and CNS effects. | Understanding effects on neurotransmitter reuptake and potential psychostimulant properties. | nih.govnih.gov |

Anti-inflammatory Properties

Pyrrolidine derivatives are a subject of significant research for their potential anti-inflammatory effects. frontiersin.org A number of these compounds have been synthesized and evaluated for their ability to mitigate inflammatory responses. nih.govresearchgate.net The compound this compound is specifically noted for its role as an intermediate in the development of novel anti-inflammatory drugs. chemimpex.com

The mechanism of action for the anti-inflammatory effects of some related heterocyclic compounds is believed to involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and 5-Lipoxygenase (5-LO). nih.gov These enzymes are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, which are pro-inflammatory mediators. nih.gov For instance, studies on novel 1,3,4-oxadiazole (B1194373) derivatives have shown they exert anti-inflammatory effects, presumably by inhibiting the release of inflammatory mediators and cell infiltration. nih.gov Similarly, research on new methyl-imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles has identified compounds with significant anti-inflammatory activity in carrageenan-induced rat paw edema tests, a standard model for evaluating anti-inflammatory drugs. nih.gov In one study, a metabolite of the NSAID candidate 'piron' was found to have anti-inflammatory activity comparable to diclofenac. mdpi.com

Table 1: Research Findings on Anti-inflammatory Activity of Pyrrolidine and Related Derivatives

| Compound Class/Derivative | Model/Assay | Key Finding | Reference |

|---|---|---|---|

| Pyrrolidine Derivatives | In silico docking | Showed potential interaction with COX-1 and COX-2 enzymes. | nih.gov |

| Pyrrolidine Chalcones | Albumin denaturation & heat-induced hemolytic methods | Novel synthesized chalcones demonstrated in vitro anti-inflammatory activity. | researchgate.net |

| (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid | Carrageenan-induced paw edema (rat) | Exhibited anti-inflammatory activity comparable to diclofenac. | mdpi.com |

| 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone | Carrageenan-induced paw edema (rat) | Compounds showed significant anti-inflammatory effects without the acute gastrotoxicity seen with indomethacin. | nih.gov |

Anticonvulsant Activity of Pyrrolidine Derivatives

The pyrrolidine scaffold is a well-established pharmacophore for anticonvulsant agents. nih.gov Many derivatives of the pyrrolidine-2,5-dione core, in particular, have been extensively studied for their effectiveness in controlling seizures. nih.govmdpi.comnih.gov These compounds have shown activity in various animal models of epilepsy, including the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (scPTZ) test, and the 6-Hz psychomotor seizure test. nih.govmdpi.comnih.gov

Research has led to the identification of highly potent anticonvulsant compounds. For example, a series of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione hybrids yielded compounds with significant antiseizure activity. nih.gov One derivative, 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride (compound 4 in the study), showed a more potent ED₅₀ value in the MES and 6 Hz tests than the reference drugs valproic acid and ethosuximide. nih.gov Similarly, studies on 3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives identified a compound (compound 6 in the study) with a more beneficial ED₅₀ and protective index than valproic acid in the MES and 6 Hz tests. mdpi.com The introduction of specific moieties, such as a dimethylamine (B145610) group at the third position of the pyrrolidine-2,5-dione ring, has been shown to be particularly beneficial for anticonvulsant activity. nih.gov

Table 2: Anticonvulsant Activity of Selected Pyrrolidine Derivatives

| Compound Series | Seizure Model | Most Active Compound Example | ED₅₀ (mg/kg) | Reference |

|---|---|---|---|---|

| 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-diones | MES test | Compound 4 | 62.14 | nih.gov |

| 6 Hz test | Compound 4 | 75.59 | nih.gov | |

| 3-(2-Chlorophenyl)-pyrrolidine-2,5-dione-acetamides | MES test | Compound 6 | 68.30 | mdpi.com |

| 6 Hz test | Compound 6 | 28.20 | mdpi.com | |

| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides | MES test | Compound 14 | 49.6 | nih.gov |

| scPTZ test | Compound 14 | 67.4 | nih.gov | |

| 6 Hz (32mA) test | Compound 14 | 31.3 | nih.gov | |

| 6 Hz (44mA) test | Compound 14 | 63.2 | nih.gov |

Ligand-Target Interactions and Binding Affinity Studies

Understanding how pyrrolidine derivatives interact with biological targets is crucial for explaining their pharmacological effects and for designing more potent and selective molecules.

Receptor and Enzyme Binding Mechanisms

The biological activity of pyrrolidine derivatives is mediated by their interaction with a variety of receptors and enzymes. For their anticonvulsant effects, a primary mechanism involves the modulation of ion channels. mdpi.comnih.gov Studies have shown that active anticonvulsant pyrrolidine-2,5-dione derivatives can inhibit neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. mdpi.comnih.gov This interaction is a common mechanism of action for many established antiepileptic drugs. nih.gov

Beyond ion channels, pyrrolidine derivatives have been designed to target other specific receptors. For example, pyrrolidine-containing compounds have been synthesized as antagonists for the chemokine receptor CXCR4, which is implicated in cancer metastasis. frontiersin.org Another study reported on 5-arylidene-pyrrolidine-2,3,4-trione 3-oximes that showed binding affinity for the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor, acting as antagonists. nih.gov The "oxalate" component of the title compound suggests a potential interaction with oxalate-metabolizing enzymes like oxalate oxidase and oxalate decarboxylase, which employ intriguing chemical strategies to cleave the C-C bond in oxalate. nih.govresearchgate.net These enzymes are potential targets for treating diseases related to high oxalate levels. nih.gov

Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies are essential for optimizing the pharmacological properties of pyrrolidine derivatives. researchgate.net These studies investigate how changes in the chemical structure of a molecule affect its biological activity. researchgate.netdntb.gov.ua For pyrrolidine-based anticonvulsants, SAR analysis has revealed several key insights. The nature of the substituent at the C-3 position of the pyrrolidine-2,5-dione ring is critical. mdpi.com Research has shown that derivatives with electron-withdrawing groups in the phenyl substituent at this position often exhibit potent anticonvulsant activity. mdpi.com

Furthermore, the linker between the pyrrolidine core and other parts of the molecule can significantly influence activity. For instance, replacing a methylene (B1212753) carbon linker with an acetamide (B32628) fragment was found to extend anticonvulsant activity in both MES and scPTZ tests. nih.gov The stereochemistry of the molecule is also paramount; different stereoisomers can have vastly different biological profiles due to their unique binding modes with enantioselective protein targets. researchgate.netdntb.gov.ua In one study of analgesic toluidides, the relative position of a methyl group on the anilide fragment dramatically changed the order of analgesic effect. nih.gov These detailed SAR studies provide a roadmap for the rational design of new drug candidates. frontiersin.org

Drug Design Methodologies Incorporating Pyrrolidine Oxalate Structures

The pyrrolidine ring is a highly favored scaffold in modern drug design. nih.gov Its non-planar, sp³-hybridized nature allows for a thorough exploration of three-dimensional chemical space, which is a significant advantage over flat, aromatic systems. nih.govresearchgate.net This structural complexity is crucial for achieving high affinity and selectivity for biological targets. frontiersin.org Methodologies for designing drugs with this scaffold often leverage its unique stereochemical and conformational properties. nih.govresearchgate.net

Structure-based drug design is a powerful methodology that has been successfully applied to pyrrolidine derivatives. nih.gov This approach uses the high-resolution structural information of a biological target, such as an enzyme or receptor, to design molecules that fit precisely into the binding site. A novel series of pyrrolidine-1,2-dicarboxamides, for example, were discovered as potent and orally bioavailable factor Xa inhibitors using this technique. nih.gov The design process begins with an initial hit compound, which is then optimized by modifying its various components to improve binding affinity and pharmacological properties. nih.gov The inherent versatility of the pyrrolidine ring, allowing for functionalization at multiple points, makes it an ideal starting point for such optimization efforts and for creating diverse chemical libraries for screening. frontiersin.orgnih.gov

Applications in Materials Science and Industrial Chemistry

Utilization in Advanced Polymer and Composite Materials Development

The incorporation of cyclic aliphatic moieties like pyrrolidine (B122466) into polymer backbones can influence their physical and chemical properties. For instance, the introduction of such groups can disrupt polymer chain packing, leading to increased solubility and processability, while potentially maintaining high thermal stability. Research on related polyimides and polyamides containing different substituted pyrrolidine units has suggested improvements in thermal performance, such as elevated glass transition temperatures (Tg) and enhanced thermal degradation stability.

However, no specific studies detailing the synthesis, characterization, or performance evaluation of polymers or composites incorporating 3-(4-Methylphenyl)pyrrolidine (B1587192) oxalate (B1200264) were identified. Consequently, data on the mechanical properties (e.g., tensile strength, Young's modulus) and thermal properties (e.g., specific Tg, decomposition temperatures) of such materials are not available.

Exploration in Catalysis and Sensor Technologies through Metal Complexation

The nitrogen atom in the pyrrolidine ring of 3-(4-Methylphenyl)pyrrolidine can act as a coordination site for metal ions, forming metal complexes. Such complexes of pyrrolidine derivatives have been explored for their catalytic activity in various organic reactions, including asymmetric synthesis, where the chiral nature of the ligand can be used to induce stereoselectivity. Furthermore, the interaction of these metal complexes with specific analytes can lead to detectable changes in their physical properties, such as color or fluorescence, forming the basis for chemical sensors.

The search for literature on the catalytic and sensing applications of 3-(4-Methylphenyl)pyrrolidine oxalate metal complexes did not yield any specific results. There is no published data on the catalytic efficiency (e.g., reaction yields, turnover numbers, enantiomeric excess) of its metal complexes in any specific chemical transformation. Similarly, there is no information on the performance of sensors based on this compound, such as their selectivity, sensitivity, or detection limits for any particular analyte.

Emerging Research Avenues and Future Outlook

Integration of Advanced Synthetic Technologies

One of the key areas of advancement is the development of novel catalytic systems. Organocatalysis, for instance, has emerged as a powerful tool for the asymmetric synthesis of chiral pyrrolidines. mdpi.com Researchers are designing bifunctional organocatalysts that can synergistically activate both the nucleophile and the electrophile in a reaction, leading to high enantioselectivity. mdpi.com For the synthesis of compounds like 3-(4-Methylphenyl)pyrrolidine (B1587192), this could translate to more precise control over the stereochemistry of the final product, which is often crucial for its biological activity.

Furthermore, flow chemistry is another technology being explored for the synthesis of heterocyclic compounds. This approach offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and the potential for scalability. The application of flow chemistry to the synthesis of 3-(4-Methylphenyl)pyrrolidine oxalate (B1200264) could lead to more efficient and reproducible manufacturing processes.

| Technology | Potential Advantage for 3-(4-Methylphenyl)pyrrolidine Oxalate Synthesis |

| Asymmetric Organocatalysis | Precise control over stereochemistry, leading to enantiomerically pure products. |

| Flow Chemistry | Improved reaction control, enhanced safety, and scalability of production. |

| Biocatalysis | Use of enzymes for highly selective and environmentally friendly synthetic routes. |

Discovery of New Biological Applications

While this compound is already utilized in the development of analgesics and anti-inflammatory drugs, ongoing research into the broader class of pyrrolidine (B122466) derivatives suggests a much wider range of potential biological applications. chemimpex.comnih.gov

Neuropharmacology: The pyrrolidine scaffold is a common feature in many neurologically active compounds. chemimpex.com Research into derivatives of 3-(4-Methylphenyl)pyrrolidine could lead to the discovery of novel agents for treating a variety of neurological and psychiatric disorders, such as depression, anxiety, and neurodegenerative diseases. chemimpex.comchemimpex.com